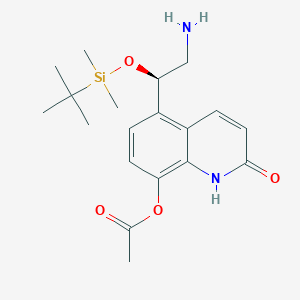
(R)-5-(2-amino-1-((tert-butyldimethylsilyl)oxy)ethyl)-8-hydroxyquinolin-2(1H)-one acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-(2-amino-1-((tert-butyldimethylsilyl)oxy)ethyl)-8-hydroxyquinolin-2(1H)-one acetate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinolinone core, which is known for its diverse biological activities, and a tert-butyldimethylsilyl (TBDMS) protecting group, which is commonly used in organic synthesis to protect hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(2-amino-1-((tert-butyldimethylsilyl)oxy)ethyl)-8-hydroxyquinolin-2(1H)-one acetate typically involves multiple steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a series of cyclization reactions starting from an appropriate aniline derivative.
Introduction of the TBDMS Group: The hydroxyl group on the quinolinone core is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Aminoethylation: The protected quinolinone is then subjected to aminoethylation using an appropriate amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Acetylation: Finally, the compound is acetylated using acetic anhydride to form the acetate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of flow microreactor systems, which have been shown to enhance the efficiency and sustainability of chemical processes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form quinone derivatives.
Reduction: Reduction reactions can target the quinolinone core, potentially converting it to a dihydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-5-(2-amino-1-((tert-butyldimethylsilyl)oxy)ethyl)-8-hydroxyquinolin-2(1H)-one acetate is used as an intermediate in the synthesis of more complex molecules. Its protected hydroxyl group allows for selective reactions at other functional groups.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. The quinolinone core is known for its antimicrobial and anticancer properties, making this compound a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of the aminoethyl group may enhance the compound’s ability to interact with biological targets, such as enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure allows for diverse applications in material science and catalysis.
Mechanism of Action
The mechanism of action of ®-5-(2-amino-1-((tert-butyldimethylsilyl)oxy)ethyl)-8-hydroxyquinolin-2(1H)-one acetate involves its interaction with specific molecular targets. The quinolinone core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the aminoethyl group may facilitate binding to enzymes, inhibiting their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
®-5-(2-aminoethyl)-8-hydroxyquinolin-2(1H)-one: Lacks the TBDMS protecting group, making it more reactive.
®-5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one: Lacks the acetate ester, affecting its solubility and reactivity.
Uniqueness
The presence of the TBDMS protecting group in ®-5-(2-amino-1-((tert-butyldimethylsilyl)oxy)ethyl)-8-hydroxyquinolin-2(1H)-one acetate makes it unique among similar compounds. This group provides stability and selectivity in chemical reactions, allowing for more controlled synthesis and functionalization.
Properties
Molecular Formula |
C19H28N2O4Si |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
[5-[(1R)-2-amino-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-oxo-1H-quinolin-8-yl] acetate |
InChI |
InChI=1S/C19H28N2O4Si/c1-12(22)24-15-9-7-13(14-8-10-17(23)21-18(14)15)16(11-20)25-26(5,6)19(2,3)4/h7-10,16H,11,20H2,1-6H3,(H,21,23)/t16-/m0/s1 |
InChI Key |
HTVNLUPNNHHJGX-INIZCTEOSA-N |
Isomeric SMILES |
CC(=O)OC1=C2C(=C(C=C1)[C@H](CN)O[Si](C)(C)C(C)(C)C)C=CC(=O)N2 |
Canonical SMILES |
CC(=O)OC1=C2C(=C(C=C1)C(CN)O[Si](C)(C)C(C)(C)C)C=CC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dimethyl-3-(6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propan-1-amine hydrochloride](/img/structure/B11835474.png)
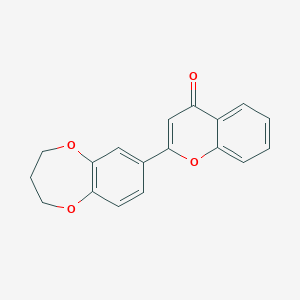
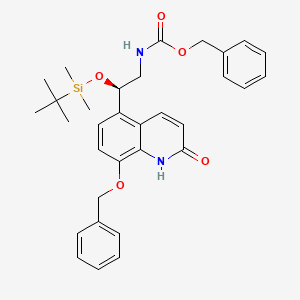

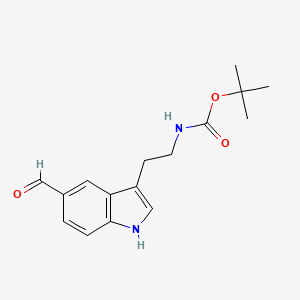


![Methyl 4-(3-(4-(([1,1'-biphenyl]-2-ylcarbamoyl)oxy)piperidin-1-yl)propanamido)-5-chloro-2-methoxybenzoate](/img/structure/B11835511.png)
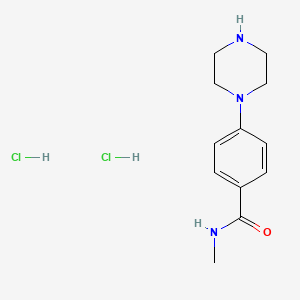

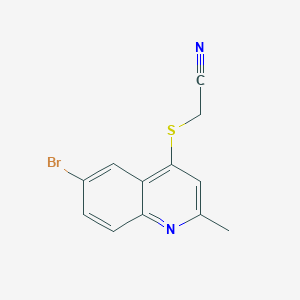
![3-[(4-Methylpiperazin-1-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11835533.png)


